PD173955

Content Navigation

Research on FGFR signaling often suffers from off-target VEGFR2 inhibition when using broad-spectrum kinase inhibitors. PD173955 (CAS 260415-63-2) is a highly selective FGFR inhibitor (IC50 ~1-2 nM for FGFR1) with negligible VEGFR2 activity, enabling precise dissection of FGF-dependent proliferation, migration, and angiogenesis. Available from SMolecule with verified purity and expedited global shipping.

CAS Number

Product Name

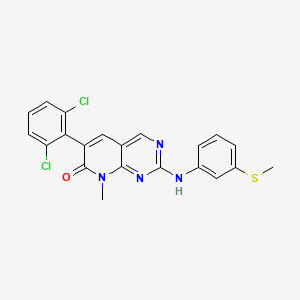

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

PD173955 is a small molecule inhibitor belonging to the pyrido[2,3-d]pyrimidine class, recognized for its potent, ATP-competitive inhibition of Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases. This compound is particularly noted for its high selectivity for FGFRs over other related tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR). This selectivity is a critical attribute in research applications, as aberrant signaling through the FGF/FGFR pathway is implicated in various cellular processes, including proliferation and angiogenesis, making it a key target in oncology and developmental biology studies.

Research Fit

References

- [1] Mohammadi, M. et al. Crystal structure of an angiogenesis inhibitor bound to the FGF receptor tyrosine kinase domain. The EMBO Journal 17, 5896-5904 (1998).

- [20] Partanen, J. et al. The FGFR1 inhibitor PD 173074 selectively and potently antagonizes FGF-2 neurotrophic and neurotropic effects. J. Neurochem. 75, 1448-1458 (2000).

- [21] Haines, D. S. et al. RAS-MAPK reactivation facilitates acquired resistance in FGFR1-amplified lung cancer and underlies a rationale for upfront FGFR-MEK blockade. Cancer Discov. 3, 1144-1155 (2013).

- [32] Li, Z. et al. Inhibition of FGFR signaling by PD173074 improves antitumor immunity and impairs breast cancer metastasis. Breast Cancer Res. Treat. 143, 447-457 (2014).

Direct substitution of PD173955 with other FGFR inhibitors, even close structural analogs or broader-spectrum kinase inhibitors, is inadvisable for achieving reproducible results. Many small molecule inhibitors show activity against multiple receptor tyrosine kinases, such as VEGFR and Platelet-Derived Growth Factor Receptor (PDGFR), due to homologous ATP-binding pockets. This cross-reactivity can introduce confounding variables, making it difficult to attribute observed biological effects solely to FGFR inhibition. For instance, older inhibitors like SU5402 show significant activity against VEGFR2, while PD173955 and its close analogs were developed for improved FGFR selectivity, a critical factor for targeted pathway analysis. Therefore, selecting PD173955 is a deliberate choice for experimental clarity, ensuring that outcomes are directly linked to FGFR pathway modulation rather than a combination of unintended off-target effects.

Substitution Risk

Active-conformation binding diverges from DFG-out inhibitors; kinase-state interpretation may shift.

Src-restricted target profile lacks PDGFR/c-Kit activity; off-target signaling readouts may differ from broader kinase inhibitors.

Reported enzymatic potency differences may not transfer across inhibitor classes; conformation-specific binding context requires review.

References

- [1] Waksma, J. et al. Inhibition of FGF‐FGFR and VEGF‐VEGFR signalling in cancer treatment. Cancer Commun (Lond) 41, 649-668 (2021).

- [20] Partanen, J. et al. The FGFR1 inhibitor PD 173074 selectively and potently antagonizes FGF-2 neurotrophic and neurotropic effects. J. Neurochem. 75, 1448-1458 (2000).

Superior Potency Over First-Generation FGFR Inhibitor SU5402

In studies of FGF-2's neurotrophic effects, PD173074, a close and well-characterized analog of PD173955, demonstrated significantly higher potency than the older benchmark inhibitor, SU5402. PD173074 effectively antagonized FGF-2-supported neuron survival with an IC50 of 12 nM, whereas SU5402 required a 1,000-fold higher concentration to achieve the same effect. This substantial difference in potency was also observed in inhibiting FGF-2-stimulated neurite outgrowth in PC12 cells and granule neurons.

| Evidence Dimension | Inhibition of FGF-2-supported neuron survival (IC50) |

| Target Compound Data | ~12 nM (for close analog PD173074) |

| Comparator Or Baseline | SU5402 (>10 µM) |

| Quantified Difference | Approx. 1,000-fold more potent |

| Conditions | FGF-2-supported cerebellar granule neuron survival assay under serum/K+ deprivation. |

This allows for the use of much lower compound concentrations, reducing the risk of off-target effects and increasing the cost-effectiveness of experiments.

High Selectivity for FGFR Over Key Angiogenic Kinase VEGFR2

The close analog PD173074 shows potent inhibition of FGFR1 (IC50 ≈ 25 nM) and FGFR3 (IC50 = 5 nM). In contrast, its inhibitory activity against VEGFR2 is significantly lower, with a reported IC50 in the 100-200 nM range. This represents a clear selectivity for FGFRs. In comparison, the older inhibitor SU5402 is a potent inhibitor of both VEGFR2 (IC50 = 0.02 µM) and FGFR1 (IC50 = 0.03 µM), making it difficult to isolate effects specific to the FGFR pathway.

| Evidence Dimension | Kinase Inhibition (IC50) |

| Target Compound Data | FGFR1: ~25 nM (for close analog PD173074) |

| Comparator Or Baseline | VEGFR2: 100-200 nM (for close analog PD173074) |

| Quantified Difference | 4- to 8-fold more selective for FGFR1 vs. VEGFR2 |

| Conditions | Cell-free kinase assays. |

Choosing PD173955 helps ensure that observed anti-angiogenic or anti-proliferative effects are due to specific FGFR blockade, not confounding inhibition of the parallel VEGFR signaling pathway.

Handling and Processability: High Solubility in DMSO

PD173955, like most small molecule kinase inhibitors, is prepared for in vitro use by creating concentrated stock solutions in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a standard laboratory solvent for this purpose due to its high solubilizing power and miscibility with aqueous culture media. The compound is readily soluble in DMSO, facilitating the preparation of high-concentration stock solutions (e.g., 10-50 mM), which can then be serially diluted into aqueous buffers or cell culture media for experiments. This ensures straightforward and reproducible preparation for a wide range of assays.

| Evidence Dimension | Solubility |

| Target Compound Data | Readily soluble in DMSO |

| Comparator Or Baseline | Standard laboratory practice for pyrido[2,3-d]pyrimidine inhibitors |

| Quantified Difference | N/A |

| Conditions | Standard laboratory conditions for preparing stock solutions. |

Reliable solubility in a standard solvent like DMSO simplifies experimental setup, prevents compound precipitation in assays, and ensures accurate and reproducible dosing in cell-based and biochemical experiments.

Target Validation Studies Requiring High FGFR vs. VEGFR Selectivity

For research aiming to specifically dissect the role of FGFR signaling in angiogenesis or cell proliferation, the demonstrated selectivity of the PD173074/PD173955 scaffold over VEGFR2 is critical. This makes it a preferred tool over less selective inhibitors like SU5402, which inhibit both pathways potently.

Cell-Based Assays of FGF-Dependent Processes

Given its high potency in inhibiting FGF-2-mediated effects in neuronal and other cell models, PD173955 is well-suited for cell-based assays investigating FGF-dependent proliferation, migration, differentiation, or survival. Its nanomolar efficacy allows for robust pathway inhibition at concentrations that minimize potential off-target activities.

In Vivo Models of FGFR-Driven Cancers

In preclinical animal models, the ability of this class of inhibitors to block tumor growth, reduce microvessel density, and even modulate the tumor immune microenvironment has been demonstrated. Its use is justified in studies where specific inhibition of the FGFR pathway is the primary therapeutic hypothesis.

Application Fit Matrix

References

- [20] Partanen, J. et al. The FGFR1 inhibitor PD 173074 selectively and potently antagonizes FGF-2 neurotrophic and neurotropic effects. J. Neurochem. 75, 1448-1458 (2000).

- [32] Li, Z. et al. Inhibition of FGFR signaling by PD173074 improves antitumor immunity and impairs breast cancer metastasis. Breast Cancer Res. Treat. 143, 447-457 (2014).

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

2: Sylvester JE, Kron SJ. A bead-based activity screen for small-molecule inhibitors of signal transduction in chronic myelogenous leukemia cells. Mol Cancer Ther. 2010 May;9(5):1469-81. doi: 10.1158/1535-7163.MCT-10-0157. Epub 2010 Apr 27. PubMed PMID: 20423990; PubMed Central PMCID: PMC2868067.

3: Crespo A, Fernández A. Induced disorder in protein-ligand complexes as a drug-design strategy. Mol Pharm. 2008 May-Jun;5(3):430-7. doi: 10.1021/mp700148h. Epub 2008 Feb 16. Erratum in: Mol Pharm. 2008 Jul-Aug;5(4):680. Mol Pharm. 2010 Feb 1;7(1):306. Mol Pharm. 2010 Oct 4;7(5):1877. PubMed PMID: 18278867.

4: Gunby RH, Ahmed S, Sottocornola R, Gasser M, Redaelli S, Mologni L, Tartari CJ, Belloni V, Gambacorti-Passerini C, Scapozza L. Structural insights into the ATP binding pocket of the anaplastic lymphoma kinase by site-directed mutagenesis, inhibitor binding analysis, and homology modeling. J Med Chem. 2006 Sep 21;49(19):5759-68. PubMed PMID: 16970400.

5: Caligiuri M, Molz L, Liu Q, Kaplan F, Xu JP, Majeti JZ, Ramos-Kelsey R, Murthi K, Lievens S, Tavernier J, Kley N. MASPIT: three-hybrid trap for quantitative proteome fingerprinting of small molecule-protein interactions in mammalian cells. Chem Biol. 2006 Jul;13(7):711-22. PubMed PMID: 16873019.

6: Verkhivker GM. Imprint of evolutionary conservation and protein structure variation on the binding function of protein tyrosine kinases. Bioinformatics. 2006 Aug 1;22(15):1846-54. Epub 2006 May 23. PubMed PMID: 16720585.

7: Liu L, D'Mello SR. Phosphorylation of IkappaB-beta is necessary for neuronal survival. J Biol Chem. 2006 Jan 20;281(3):1506-15. Epub 2005 Nov 11. PubMed PMID: 16286457.

8: O'Hare T, Pollock R, Stoffregen EP, Keats JA, Abdullah OM, Moseson EM, Rivera VM, Tang H, Metcalf CA 3rd, Bohacek RS, Wang Y, Sundaramoorthi R, Shakespeare WC, Dalgarno D, Clackson T, Sawyer TK, Deininger MW, Druker BJ. Inhibition of wild-type and mutant Bcr-Abl by AP23464, a potent ATP-based oncogenic protein kinase inhibitor: implications for CML. Blood. 2004 Oct 15;104(8):2532-9. Epub 2004 Jul 15. PubMed PMID: 15256422.

9: Cowan-Jacob SW, Guez V, Fendrich G, Griffin JD, Fabbro D, Furet P, Liebetanz J, Mestan J, Manley PW. Imatinib (STI571) resistance in chronic myelogenous leukemia: molecular basis of the underlying mechanisms and potential strategies for treatment. Mini Rev Med Chem. 2004 Mar;4(3):285-99. Review. PubMed PMID: 15032675.

10: Strife A, Wisniewski D, Liu C, Lambek CL, Darzynkiewicz Z, Silver RT, Clarkson B. Direct evidence that Bcr-Abl tyrosine kinase activity disrupts normal synergistic interactions between Kit ligand and cytokines in primary primitive progenitor cells. Mol Cancer Res. 2003 Jan;1(3):176-85. PubMed PMID: 12556557.

Explore Compound Types